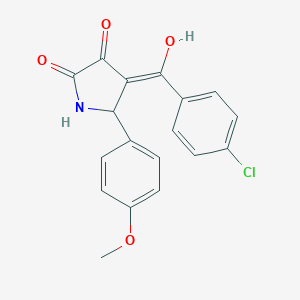
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, a hydroxy group, and a methoxyphenyl group attached to a pyrrolone ring
Métodos De Preparación
The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with anisole in the presence of a catalyst such as aluminum chloride (AlCl3) to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and cyclization, to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiourea. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolone derivatives and compounds with similar functional groups. Some examples are:
4-chlorobenzoyl chloride: A precursor in the synthesis of various organic compounds.
4-methoxybenzoyl chloride: Another compound with a methoxy group attached to a benzoyl moiety.
Pyrrolidine derivatives: These compounds share the pyrrolone ring structure and have diverse applications in drug discovery and material science .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H14ClNO4 |
|---|---|
Peso molecular |
343.8g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H14ClNO4/c1-24-13-8-4-10(5-9-13)15-14(17(22)18(23)20-15)16(21)11-2-6-12(19)7-3-11/h2-9,15,21H,1H3,(H,20,23)/b16-14- |
Clave InChI |
BEJBWMOYESXKAG-PEZBUJJGSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2 |
SMILES isomérico |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzothiazol-2-yl)-4-[(E)-(cycloheptylimino)methyl]-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B385756.png)
![2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B385758.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-[(pentylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385759.png)
![5-[(6-Hydroxy-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)-pyridin-4-ylmethyl]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B385760.png)
![2-(Dimethylamino)benzo[b]phenazine-6,11-dione](/img/structure/B385761.png)
![2-(1,3-benzothiazol-2-yl)-4-[([1,1'-biphenyl]-2-ylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B385763.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385765.png)

![4-[4-(diethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B385768.png)


![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(4-methoxyphenyl)butanamide](/img/structure/B385773.png)


